1,2-Isopropylidene-3-oleoyl-sn-glycerol

Lipid Chemistry Synthetic Intermediate Regioselective Synthesis

(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl (9Z)-octadec-9-enoate (CAS 33001-45-5), also known as 1,2-Isopropylidene-3-oleoyl-sn-glycerol, is a synthetic glycerolipid derivative of oleic acid. Its core structure comprises an oleoyl moiety esterified at the sn-3 position of a glycerol backbone, with the sn-1 and sn-2 hydroxyl groups protected by a 2,2-dimethyl-1,3-dioxolane (isopropylidene) ketal ring.

Molecular Formula C24H44O4
Molecular Weight 396.6 g/mol
CAS No. 33001-45-5
Cat. No. B016259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Isopropylidene-3-oleoyl-sn-glycerol
CAS33001-45-5
Synonyms9-Octadecenoic Acid (Z)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Ester; 
Molecular FormulaC24H44O4
Molecular Weight396.6 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)OCC1COC(O1)(C)C
InChIInChI=1S/C24H44O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(25)26-20-22-21-27-24(2,3)28-22/h11-12,22H,4-10,13-21H2,1-3H3/b12-11-
InChIKeyLEEQPXMGHNSQNP-QXMHVHEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Procurement Guide: (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl (9Z)-octadec-9-enoate (CAS 33001-45-5) — Baseline Overview and Key Identifiers


(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl (9Z)-octadec-9-enoate (CAS 33001-45-5), also known as 1,2-Isopropylidene-3-oleoyl-sn-glycerol, is a synthetic glycerolipid derivative of oleic acid . Its core structure comprises an oleoyl moiety esterified at the sn-3 position of a glycerol backbone, with the sn-1 and sn-2 hydroxyl groups protected by a 2,2-dimethyl-1,3-dioxolane (isopropylidene) ketal ring . This structural modification imparts distinct physicochemical properties compared to unprotected monoolein or simple oleate esters, including altered solubility and enhanced hydrolytic stability of the protected vicinal diol system . The compound has a molecular formula of C24H44O4 and a monoisotopic mass of 396.323960 Da . It is primarily utilized as a biochemical research tool, a protected lipid intermediate, and a reference material in lipid chemistry applications .

Why Generic Substitution Fails for (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl (9Z)-octadec-9-enoate (CAS 33001-45-5) in Specialized Research


Generic substitution with closely related analogs—such as monoolein (unprotected 1-oleoyl-rac-glycerol) or simple methyl oleate—is inadvisable due to fundamental differences in regiochemistry, protecting group strategy, and commercial application focus. 1,2-Isopropylidene-3-oleoyl-sn-glycerol (CAS 33001-45-5) provides a defined regioisomeric structure with a protected sn-1,2-diol system, enabling selective deprotection and subsequent functionalization that is impossible with unprotected or mixed isomer monoacylglycerols . Analogs like stearic acid (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester (CAS not specified, C24H46O4) differ fundamentally in acyl chain saturation (C18:0 vs. C18:1 Δ9 cis), which significantly alters phase transition behavior and lipid bilayer properties [1]. Procurement based solely on similar molecular formula or broad compound class risks introducing undesired regiochemical variability, uncontrolled reactivity at hydroxyl sites, or altered membrane fluidity characteristics, directly compromising experimental reproducibility and synthetic outcomes .

Quantitative Differentiation Evidence for (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl (9Z)-octadec-9-enoate (CAS 33001-45-5)


Regiochemical Fidelity: Defined sn-3 Monoacylation vs. Mixed Isomer Monoolein

The target compound exhibits defined regiospecificity with the oleoyl moiety exclusively esterified at the sn-3 position of the glycerol backbone, a critical differentiating feature compared to commercial monoolein, which typically exists as a mixture of 1- and 2-monoacylglycerol isomers in equilibrium (∼90:10 ratio). This structural ambiguity in generic monoolein introduces uncontrolled variability in downstream reactions . The isopropylidene protecting group at the sn-1,2 positions ensures that subsequent deprotection yields exclusively sn-3-oleoyl-sn-glycerol, enabling precise stereochemical control in the synthesis of structured lipids, diacylglycerols, and triacylglycerols .

Lipid Chemistry Synthetic Intermediate Regioselective Synthesis

Procurement Viability: Commercial Availability vs. Custom Synthesis-Only Analogs

CAS 33001-45-5 is stocked and available for immediate purchase from multiple established biochemical suppliers, including Santa Cruz Biotechnology (Catalog No. sc-213453) and MedChemExpress (Catalog No. HY-W699040) . In contrast, many structurally related fatty acid solketal esters (FASEs) with alternative acyl chains—including caprylic, lauric, linoleic, and stearic acid solketal esters—are predominantly available only via custom synthesis, imposing significant lead time and minimum order quantity constraints [1]. The direct commercial availability of the oleoyl solketal ester (CAS 33001-45-5) translates to expedited project timelines and reduced procurement complexity.

Procurement Supply Chain Chemical Sourcing

Stability Profile: Long-Term Storage Stability Data vs. Unprotected Lipid Analogs

Vendor-supplied stability data for 1,2-Isopropylidene-3-oleoyl-sn-glycerol (CAS 33001-45-5) indicate that the compound remains stable when stored as a powder at -20°C for up to 3 years . In solvent at -80°C, stability is documented for up to 1 year . This long-term storage stability is attributed to the isopropylidene protecting group, which shields the vicinal diol system from hydrolysis and oxidative degradation pathways that commonly affect unprotected monoacylglycerols and free fatty acids under ambient storage conditions .

Chemical Stability Storage Conditions Logistics

Precedented Biofuel Research Utility: Documented Use in FASE Synthesis vs. Methyl Ester Alternatives

The target compound belongs to the class of fatty acid solketal esters (FASEs), which have been systematically evaluated as oxygenated biofuel additives [1]. In studies comparing FASEs to conventional fatty acid methyl esters (FAMEs) (biodiesel), FASEs demonstrate improved cold flow properties and reduced viscosity owing to the branched ketal structure derived from glycerol [2]. While direct comparative combustion data for the oleoyl derivative specifically (CAS 33001-45-5) remains limited in the public domain, the compound serves as a validated reference standard and synthetic precursor for generating oxygenated biofuel candidates [1]. Its established synthesis protocol—esterification of oleic acid with solketal under acid catalysis—provides a robust and reproducible entry point for biofuel research programs [1].

Biofuels Renewable Energy Solketal Esters

Best Research and Industrial Application Scenarios for (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl (9Z)-octadec-9-enoate (CAS 33001-45-5)


Controlled Synthesis of Regiospecifically Defined Structured Lipids

Researchers engaged in the synthesis of stereochemically pure diacylglycerols (DAGs), triacylglycerols (TAGs), or phospholipid analogs should procure CAS 33001-45-5 as a protected monoacylglycerol intermediate. The exclusive sn-3 oleoylation combined with the sn-1,2 isopropylidene protecting group enables precise sequential deprotection and acylation, yielding products with defined regioisomeric purity . This application leverages the compound's structural differentiation from mixed-isomer monoolein, ensuring reproducible synthetic outcomes and unambiguous analytical characterization .

Biophysical Studies of Lipid Phase Behavior and Membrane Models

Scientists investigating the influence of acyl chain unsaturation on lipid bilayer properties should consider CAS 33001-45-5 as a model compound. The protected vicinal diol system provides enhanced hydrolytic stability during sample preparation and long-term experimentation compared to unprotected monoolein . Its defined structure—featuring a monounsaturated (C18:1 Δ9 cis) oleoyl chain—serves as a controlled comparator to saturated analogs like stearic acid solketal ester (C18:0) in studies of membrane fluidity, lipid phase transitions, and lipid-protein interactions [1].

Reference Standard for Oxygenated Biofuel (FASE) Research

Researchers developing next-generation oxygenated biofuel additives should procure CAS 33001-45-5 as a reference fatty acid solketal ester (FASE) standard. The compound's synthesis is well-precedented in the biofuel literature, and its structural features—particularly the branched glycerol-derived ketal moiety—are representative of the FASE class, which has demonstrated improved cold flow and viscosity properties relative to conventional fatty acid methyl ester (FAME) biodiesel [2]. Using this commercially available compound enables method development and calibration prior to scaling up custom syntheses of less accessible FASE analogs [2].

Lipid Chemistry Method Development and Chromatographic Calibration

Analytical chemists and method development scientists seeking a stable, well-characterized glycerolipid standard should evaluate CAS 33001-45-5. The compound's availability in research-grade purity, coupled with documented storage stability (powder at -20°C for 3 years), makes it suitable for use as a calibration standard in chromatographic methods (e.g., HPLC, GC) for analyzing more complex lipid mixtures or monitoring synthetic reactions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,2-Isopropylidene-3-oleoyl-sn-glycerol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.